Product packaging for 1-(1H-indol-7-yl)propan-1-one(Cat. No.:CAS No. 2306278-36-2)

1-(1H-indol-7-yl)propan-1-one

Cat. No.: B2686150
CAS No.: 2306278-36-2
M. Wt: 173.215
InChI Key: WSKRVEJSTGVHHR-UHFFFAOYSA-N
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Description

1-(1H-Indol-7-yl)propan-1-one is a chemical compound featuring the versatile indole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Indole derivatives are recognized for their wide array of biological activities, which include anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antidiabetic properties . While specific data for the 7-yl isomer is limited, research on its closely related analogue, 1-(1H-indol-3-yl)propan-1-one, has demonstrated promising antifungal efficacy against various Candida species and Aspergillus niger . This suggests that this compound serves as a valuable intermediate for synthesizing novel compounds and has strong potential for application in pharmaceutical research, particularly in the development of new antimicrobial and antifungal agents . The indole nucleus is a privileged structure in drug design due to its ability to interact with diverse biological macromolecules, making it a key scaffold for exploring new therapeutic pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B2686150 1-(1H-indol-7-yl)propan-1-one CAS No. 2306278-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-7-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-10(13)9-5-3-4-8-6-7-12-11(8)9/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKRVEJSTGVHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC2=C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Route Design for 1 1h Indol 7 Yl Propan 1 One

De Novo Synthesis Approaches

Constructing the indole (B1671886) scaffold from acyclic precursors offers a powerful method for installing substituents at specific positions that are otherwise difficult to access. This approach involves choosing a cyclization strategy that inherently allows for or directs the formation of a 7-substituted indole.

Cyclization Reactions for Indole Ring Formation with C-7 Functionalization Considerations

Several classical and modern named reactions for indole synthesis can be adapted for the preparation of 7-substituted indoles, which are key precursors for 1-(1H-indol-7-yl)propan-1-one. The selection of the method depends on the availability of starting materials and the desired substitution pattern.

Bartoli Indole Synthesis : This is one of the most direct and flexible methods for preparing 7-substituted indoles. The reaction proceeds between an ortho-substituted nitroarene and a vinyl Grignard reagent. The presence of a substituent at the ortho position to the nitro group is essential for the success of the reaction, as it facilitates a key acs.orgacs.org-sigmatropic rearrangement in the mechanism. To synthesize a precursor for this compound, one could start with a 1,2,3-trisubstituted benzene (B151609) ring, for example, 2-substituted-1-nitro-3-(functional group)benzene, where the functional group can later be converted to the propanone moiety. The steric bulk of the ortho group often leads to higher yields.

Fischer Indole Synthesis : The Fischer synthesis is arguably the most well-known method for preparing indoles, involving the acid-catalyzed cyclization of an arylhydrazone. To achieve C-7 substitution, a meta-substituted phenylhydrazine (B124118) is required. For instance, reacting (3-substituted-phenyl)hydrazine with propanal or another suitable ketone/aldehyde would place the substituent at the C-7 (or C-5) position of the resulting indole. The regiochemical outcome can be influenced by the nature of the substituent and the cyclization conditions. A notable variation that ensures C-7 substitution is the Japp-Klingemann reaction, which can be used to prepare the necessary arylhydrazone precursor.

Madelung Synthesis : This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-ortho-toluidine. For C-7 functionalization, the starting material would need to be an N-acyl-2-methyl-3-substituted-aniline. The harsh reaction conditions (strong base, high temperature) can limit its applicability for substrates with sensitive functional groups. However, modern modifications of the Madelung synthesis have been developed that proceed under milder conditions.

Friedländer Synthesis : It is important to note that the Friedländer synthesis is a method for constructing quinolines, not indoles, by condensing an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Therefore, it is not an applicable strategy for the de novo synthesis of the indole nucleus.

Table 1: Comparison of De Novo Synthesis Methods for 7-Substituted Indoles

Synthesis MethodKey Starting MaterialsKey Features for C-7 SubstitutionLimitations
Bartoli Indole Synthesisortho-Substituted Nitroarene, Vinyl Grignard ReagentHighly effective and flexible for C-7 substitution; the ortho-substituent directs the regiochemistry.Requires three equivalents of the Grignard reagent; sensitive functional groups may not be tolerated.
Fischer Indole Synthesismeta-Substituted Phenylhydrazine, Aldehyde/KetoneUtilizes readily available starting materials; regioselectivity can be an issue (mixture of C-5 and C-7 isomers).Requires acidic conditions; regiocontrol can be challenging without specific directing or blocking groups.
Madelung SynthesisN-acyl-2-methyl-3-substituted-anilineDirectly forms the indole from a pre-functionalized aniline (B41778) derivative.Traditionally requires harsh conditions (strong base, high heat), limiting functional group tolerance.

Introduction of the Propanone Moiety at the Indole C-7 Position

Direct introduction of a propanone group onto a pre-formed indole ring via electrophilic substitution, such as Friedel-Crafts acylation, is challenging. The high nucleophilicity of the C-3 position directs acylation to that site almost exclusively. nih.govresearchgate.netresearchgate.net Therefore, strategies to functionalize the C-7 position typically involve either blocking the more reactive sites (C-2, C-3) or, more effectively, using a directing group attached to the indole nitrogen (N-1).

Without a directing group, Friedel-Crafts acylation with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) will yield 1-(1H-indol-3-yl)propan-1-one as the major product. To achieve C-7 acylation, the nitrogen atom must be functionalized with a removable directing group that can coordinate to a metal catalyst and position the acylating agent in proximity to the C-7 C-H bond.

Regioselectivity and Stereoselectivity in C-7 Functionalization of Indole Nucleus

Achieving regioselectivity for the C-7 position of the indole nucleus is a significant synthetic hurdle. nih.govacs.orgresearchgate.netnih.gov The pyrrole (B145914) ring is substantially more electron-rich and thus more reactive towards electrophiles than the benzene ring.

Strategies for Achieving C-7 Regioselectivity:

Use of Directing Groups: This is the most prevalent and successful strategy. A directing group (DG) is installed on the indole nitrogen, which then chelates to a transition metal catalyst. This forms a metallacyclic intermediate that brings the catalyst into close proximity to the C-7 C-H bond, facilitating its selective activation and subsequent functionalization. nih.govacs.org Examples of directing groups that have been successfully employed for C-7 functionalization include pivaloyl, phosphinoyl (e.g., -P(O)tBu₂), and hydrosilyl groups. researchgate.net The bulkiness of the directing group is often crucial for achieving high C-7 selectivity. researchgate.net

Blocking of Reactive Positions: While less common for C-7 functionalization, it is theoretically possible to block the C-2 and C-3 positions with removable groups to force substitution onto the benzene ring. However, this often leads to a mixture of C-4, C-5, and C-6 isomers and is generally a less efficient approach than directed C-H activation.

Indoline (B122111) Dehydrogenation Approach: An alternative strategy involves the initial reduction of the indole to an indoline. The C-7 position of the indoline is more amenable to selective functionalization (e.g., via directed ortho-metalation or Friedel-Crafts acylation) than in the corresponding indole. Following C-7 functionalization, the indoline is re-aromatized via oxidation to afford the C-7 substituted indole. nih.govnih.govacs.orgresearchgate.net

Stereoselectivity is not a factor in the direct synthesis of this compound itself, as no new chiral centers are formed. However, it would become a critical consideration in subsequent reactions if the ketone were to be reduced to a chiral alcohol or used as a handle for asymmetric transformations.

Functional Group Transformations and Late-Stage Functionalization

This approach begins with an indole already substituted at the C-7 position with a group that can be chemically converted into the desired propanone moiety. This is often a more practical and regioselective strategy than direct C-7 acylation.

Manipulation of Pre-existing Substituents on Indole Core for C-7 Propanone Introduction

A variety of C-7 substituted indoles can serve as precursors. The key is to choose a starting functional group that can be reliably transformed into a propanoyl group.

From 7-Cyanoindole: 7-Cyanoindole is an excellent precursor. biosynth.com It can be subjected to a Grignard reaction with ethylmagnesium bromide (EtMgBr). The Grignard reagent adds to the nitrile carbon, forming an imine intermediate. Subsequent acidic hydrolysis of the imine furnishes the target ketone, this compound. masterorganicchemistry.comchemistrysteps.com

Step 1: 7-Cyanoindole + EtMgBr → Intermediate imine magnesium salt

Step 2: Intermediate + H₃O⁺ → this compound

From Indole-7-carboxylic Acid: The carboxylic acid can be converted to an acid chloride, which can then be reacted with an organocadmium or organocuprate reagent (e.g., diethylcadmium (B3343991) or lithium diethylcuprate) to yield the ketone. Alternatively, it can be coupled with propanoic acid derivatives using specific coupling agents.

From 7-Formylindole (Indole-7-carboxaldehyde): The aldehyde group at C-7 can be used as a handle for carbon chain extension. sigmaaldrich.com One common method is a Grignard reaction with ethylmagnesium bromide, which would yield a secondary alcohol. Subsequent oxidation (e.g., with PCC, Swern, or Dess-Martin periodinane) of this alcohol would provide the desired propanone.

Step 1: 7-Formylindole + EtMgBr → 1-(1H-indol-7-yl)propan-1-ol

Step 2: 1-(1H-indol-7-yl)propan-1-ol + [Oxidant] → this compound

Table 2: Late-Stage Functionalization Routes from C-7 Precursors

C-7 PrecursorReagents for TransformationNumber of StepsKey Considerations
7-Cyanoindole1. Ethylmagnesium bromide (EtMgBr) 2. Aqueous acid (H₃O⁺)2Reliable and high-yielding method for ketone synthesis from nitriles.
7-Formylindole1. Ethylmagnesium bromide (EtMgBr) 2. Oxidizing agent (e.g., PCC, DMP)2Involves an oxidation step which must be compatible with the indole ring.
Indole-7-carboxylic Acid1. SOCl₂ or (COCl)₂ 2. Et₂Cd or Et₂CuLi2Requires conversion to a more reactive acyl species; use of toxic cadmium reagents.

Palladium-Catalyzed C-H Activation Strategies at Indole C-7

Direct C-H activation is a state-of-the-art strategy that avoids the need for pre-functionalized substrates, offering a more atom- and step-economical route. nih.govacs.org As discussed, achieving C-7 selectivity requires the use of a directing group on the indole nitrogen.

Palladium catalysis has been particularly successful in this area. acs.orgresearchgate.net A typical catalytic cycle involves the coordination of a palladium(II) catalyst to the directing group, followed by regioselective C-H activation at the C-7 position to form a palladacycle intermediate. This intermediate can then undergo reaction with an acylating agent. For the synthesis of this compound, a propanoyl source would be required.

A notable application of this strategy involves the palladium-catalyzed C-7 acylation of indolines, which can be easily oxidized to the corresponding indoles. nih.govacs.orgresearchgate.net For example, an N-pivaloyl indoline can be reacted with an acylating agent in the presence of a palladium catalyst to introduce the acyl group at C-7. The pivaloyl directing group can then be removed, and the indoline ring can be oxidized (e.g., with DDQ or MnO₂) to furnish the final C-7 acylated indole. This two-step sequence of C-H activation on the indoline followed by aromatization provides an effective workaround to the challenges of direct functionalization on the electron-rich indole ring. nih.govnih.gov

Oxidation and Reduction Methodologies for Propanone Precursors

The synthesis of this compound can be strategically approached through the chemical modification of advanced precursors. Standard oxidation and reduction reactions provide reliable pathways to the target ketone functionality.

One primary route involves the oxidation of the corresponding secondary alcohol, 1-(1H-indol-7-yl)propan-1-ol. This transformation requires the use of mild to moderate oxidizing agents to prevent over-oxidation or degradation of the electron-rich indole ring. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for such conversions, offering high yields and selectivity for the ketone product under controlled conditions. Another established method involves the use of acidified potassium dichromate, where the secondary alcohol is oxidized to a ketone. physicsandmathstutor.com Similarly, potassium permanganate (B83412) is a versatile oxidizing agent capable of converting alcohols to carbonyl compounds. ajchem-a.com

Conversely, a reduction-based approach can be utilized starting from an α,β-unsaturated ketone precursor, such as 1-(1H-indol-7-yl)prop-2-en-1-one. The selective reduction of the carbon-carbon double bond while preserving the carbonyl group is key to this strategy. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere is a highly effective method for this transformation. This process, known as conjugate reduction, selectively saturates the alkene moiety to yield the desired propanone derivative.

Sustainable and Innovative Synthetic Protocols

Recent advancements in synthetic organic chemistry have emphasized the development of sustainable and efficient methodologies. These innovative protocols aim to reduce reaction times, minimize waste, and avoid the use of hazardous materials, aligning with the principles of green chemistry. The synthesis of indole propanone derivatives has benefited significantly from these modern approaches.

Microwave-Assisted Synthesis of Indole Propanone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govresearcher.life

In the context of synthesizing indole propanone derivatives, microwave energy is particularly effective for Friedel-Crafts acylation reactions. nih.gov For instance, the acylation of indole with propionic anhydride can be achieved rapidly under microwave irradiation. The use of a catalyst, such as yttrium triflate (Y(OTf)₃), in conjunction with an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄), provides an efficient system for this transformation. nih.gov This combination allows the reaction to proceed to completion in as little as five minutes at 120°C, yielding the desired 3-acylindole with high regioselectivity. nih.gov Another green approach involves using neutral alumina (B75360) (Al₂O₃) as a reusable catalyst under solvent-free, microwave-irradiated conditions, which also provides good to high yields in short reaction times. rsc.org

The efficiency of microwave-assisted synthesis is highlighted in the following table, which compares it to conventional heating for a model propionylation reaction.

MethodCatalyst (mol%)Solvent/SupportTimeTemperatureYield (%)Reference
Microwave IrradiationY(OTf)₃ (1%)[BMI]BF₄5 min120°C81 nih.gov
Conventional HeatingY(OTf)₃ (1%)[BMI]BF₄> 1 hr80°C16 nih.gov
Microwave IrradiationNeutral Al₂O₃Solvent-FreeShortN/AGood-High rsc.org

Solvent-Free and Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry encourage the reduction or elimination of volatile and hazardous organic solvents. nih.gov Solvent-free, or solid-state, reactions represent an ideal approach, minimizing waste and simplifying product purification. researchgate.netfrontiersin.org

For the acylation of indoles, solvent-free conditions can be highly effective, particularly when combined with microwave irradiation and solid-supported catalysts like neutral alumina. rsc.org This methodology avoids the use of traditional, often toxic, solvents required for Friedel-Crafts reactions, thereby reducing the environmental impact of the synthesis. rsc.org The use of reusable catalysts further enhances the green credentials of the process. rsc.orgresearchgate.net

Other green strategies involve replacing hazardous reagents with more benign alternatives. For example, using acid anhydrides instead of highly reactive and corrosive acyl chlorides for acylation is a safer choice. nih.gov Furthermore, employing ionic liquids as recyclable solvents can be a greener alternative to conventional volatile organic compounds. nih.govresearchgate.net These approaches not only make the synthesis more environmentally friendly but can also improve reaction selectivity and ease of product isolation. nih.gov

Catalytic Systems and Ligand Design for Enhanced Efficiency

Achieving high regioselectivity, especially for functionalization at the C7 position of the indole nucleus, is a significant challenge due to the intrinsic reactivity of the C3 position. acs.org Modern catalytic systems, particularly those involving transition metals and carefully designed directing groups, have provided powerful solutions to this problem. acs.orgnih.gov

Rhodium and palladium-based catalysts have been successfully employed for the direct C-H acylation of the indole ring at the C7 position. nih.govnih.gov These methods often rely on a directing group temporarily installed on the indole nitrogen. For instance, a PIII-based group can chelate to the metal center, directing the catalytic acylation specifically to the C7 position. nih.gov This chelation-assisted strategy allows for the use of carboxylic acids or anhydrides as the acylating agents, offering high efficiency and exclusive formation of the C7-acylated regioisomer. nih.gov Similarly, palladium catalysis with a removable directing group has been developed for the specific C-7 acylation of indolines, which can then be oxidized to the corresponding indoles. acs.org

Lewis acids are also crucial catalysts for promoting traditional Friedel-Crafts acylation. While common Lewis acids like AlCl₃ can lead to polymerization of the indole, more refined catalytic systems have been developed. rsc.orgresearchgate.net Catalysts such as yttrium triflate (Y(OTf)₃), zirconium tetrachloride (ZrCl₄), and boron trifluoride etherate have been shown to efficiently promote the acylation of unprotected indoles with high regioselectivity and yields. nih.govrsc.org The use of catalytic amounts of these Lewis acids, especially in green solvents or under microwave conditions, represents a significant improvement over stoichiometric and moisture-sensitive classical reagents. nih.govnih.gov

The table below summarizes various catalytic systems used for indole acylation, highlighting the catalyst, acyl source, and typical outcomes.

Catalyst SystemDirecting Group/LigandAcyl SourceTarget PositionKey AdvantageReference
Rhodium ComplexN-PtBu₂AnhydridesC7High regioselectivity for C7 nih.gov
Palladium(II) AcetateRemovable N-acyl1,2-DiketonesC7Specific C7 acylation of indoline precursor acs.orgnsf.gov
Yttrium Triflate (Y(OTf)₃)NoneAnhydridesC3High efficiency under microwave conditions nih.gov
Boron Trifluoride EtherateNoneAnhydridesC3Promotes acylation under mild conditions nih.gov
Neutral Alumina (Al₂O₃)NoneAnhydridesC3Reusable catalyst for solvent-free synthesis rsc.org

Comprehensive Spectroscopic and Advanced Structural Elucidation of 1 1h Indol 7 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constant Determination

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The indole (B1671886) ring protons and the propanoyl chain protons will resonate in distinct regions of the spectrum. The broad singlet for the N-H proton of the indole ring is typically observed far downfield. The aromatic protons on the benzene (B151609) portion of the indole ring will appear as multiplets, with their specific chemical shifts and coupling patterns determined by their position relative to the propanoyl group and the nitrogen atom. The methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the propanoyl group will appear as a quartet and a triplet, respectively, due to spin-spin coupling.

Illustrative ¹H NMR Data for 1-(1H-indol-7-yl)propan-1-one

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-N1~10.5br s-
H-4~7.9d~7.8
H-6~7.7d~7.5
H-5~7.2t~7.6
H-2~7.1t~2.5
H-3~6.6t~2.5
H-1' (CH₂)~3.1q~7.2
H-2' (CH₃)~1.2t~7.2

Carbon-13 NMR (¹³C NMR) Resonance Assignments and Quaternary Carbon Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. The carbonyl carbon of the propanoyl group is characteristically found at the low-field end of the spectrum. The indole ring carbons will have distinct chemical shifts, with quaternary carbons (those not bonded to any hydrogens) often showing weaker signals.

Illustrative ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O~200.5
C-7a~135.0
C-3a~128.0
C-7~127.5
C-4~125.0
C-6~122.0
C-5~121.0
C-2~120.5
C-3~103.0
C-1' (CH₂)~35.0
C-2' (CH₃)~8.5

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, for example, between H-4, H-5, and H-6 on the indole ring, and between the methylene and methyl protons of the propanoyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the attachment point of the propanoyl group to the indole ring, by observing a correlation from the H-1' methylene protons to the C-7 and C-7a carbons of the indole.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this molecule, it could confirm the substitution pattern by showing through-space correlations between the propanoyl chain protons and nearby indole ring protons, such as H-6.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound, with a chemical formula of C₁₁H₁₁NO, the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition with high confidence.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

N-H stretch: A characteristic sharp peak for the indole N-H group would be expected around 3300-3500 cm⁻¹.

C=O stretch: A strong, sharp absorption corresponding to the ketone carbonyl group would appear in the region of 1660-1700 cm⁻¹.

C-H stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoyl group appear just below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of molecular structure, including the precise arrangement of atoms in the solid state. nih.govwikipedia.org This technique allows for the accurate measurement of bond lengths, bond angles, and the study of intermolecular forces that dictate the crystal packing. youtube.commdpi.com For this compound, a hypothetical analysis based on analogous structures provides significant insight.

Hydrogen Bonding: The primary and most influential intermolecular interaction would be the hydrogen bond formed between the indole N-H group (a hydrogen bond donor) and the carbonyl oxygen atom (a hydrogen bond acceptor) of an adjacent molecule. This interaction is a common and robust motif in the crystal structures of related indole derivatives, often leading to the formation of infinite chains or centrosymmetric dimers. nih.gov

π-π Stacking: The planar aromatic indole ring system is prone to engaging in π-π stacking interactions. acs.org These interactions, driven by electrostatic and van der Waals forces, would likely contribute to the stabilization of the crystal packing, with adjacent indole rings arranging in either a parallel-displaced or a T-shaped (herringbone) fashion. nih.gov The specific geometry is influenced by the substitution pattern and the presence of other competing interactions.

Weak C-H···O and C-H···π Interactions: In addition to the primary interactions, weaker C-H···O hydrogen bonds are anticipated. Aromatic C-H bonds of the indole ring or aliphatic C-H bonds from the propanoyl side chain can act as weak donors to the carbonyl oxygen. Furthermore, C-H···π interactions, where a C-H bond points towards the electron-rich face of an adjacent indole ring, are also common stabilizing forces in the absence of stronger hydrogen bonds. nih.gov

The interplay of these interactions—strong N-H···O hydrogen bonds dictating the primary motifs and weaker π-stacking and C-H···X interactions providing further stabilization—governs the final three-dimensional crystal structure. chemrxiv.org

The precise bond lengths and angles define the molecular geometry. While experimental values for this compound are unavailable, typical values can be derived from crystallographic data of similar indole derivatives and from theoretical calculations. researchgate.netmdpi.com The indole ring itself is largely planar, and its internal geometry is well-established. mdpi.com The propanoyl substituent introduces conformational flexibility.

Table 1: Representative Bond Lengths for this compound based on Analogous Structures

BondExpected Length (Å)
N1-C2~1.37
N1-C7a~1.38
C7-C(O)~1.48
C=O~1.23
C(O)-C10~1.51
C10-C11~1.53

Table 2: Representative Bond Angles for this compound based on Analogous Structures

AngleExpected Value (°)
C7a-N1-C2~108
C6-C7-C(O)~121
C7-C(O)-C10~118
O-C(O)-C10~121
C(O)-C10-C11~112

Conformational Analysis and Isomerism Studies

The study of isomerism in this compound involves understanding the potential for different spatial arrangements of its atoms (conformational isomerism) and the alternative locations of protons within the indole ring (tautomerism).

Rotational isomerism, or conformational isomerism, arises from the rotation around single bonds. For this compound, the most significant rotational freedom is around the C7-C(O) single bond, which connects the propanoyl group to the indole ring. nih.gov

The rotation around this bond gives rise to different conformers, or rotamers. The stability of these conformers is determined by a balance between electronic effects (conjugation) and steric hindrance. Conjugation between the carbonyl π-system and the indole aromatic system is maximized when the propanoyl group is coplanar with the indole ring. This leads to two primary planar conformers:

syn-conformer: The carbonyl oxygen is oriented towards the N1 atom of the indole ring.

anti-conformer: The carbonyl oxygen is oriented away from the N1 atom, towards the C6 position.

The anti-conformer is likely to be sterically favored and thus lower in energy, as the bulky ethyl group is pointed away from the rest of the indole ring. In contrast, the syn-conformer would experience greater steric repulsion between the ethyl group and the C-H bond at the C6 position. The energy barrier to rotation between these conformers is expected to be relatively low, suggesting that both may be present in solution at room temperature, although one form will likely predominate. nih.govmdpi.com Further rotation is possible around the C(O)-C10 bond of the ethyl group, leading to additional, more complex conformational possibilities. core.ac.uk

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. The indole ring system can theoretically exist in several tautomeric forms. nih.gov The most common are:

1H-Indole: The standard and most stable form, with the hydrogen atom on the nitrogen (N1). This form preserves the aromaticity of the six-membered benzene ring.

2H-Indole (Indolenine): The hydrogen is formally moved from N1 to C2. This tautomer is non-aromatic and significantly less stable.

3H-Indole (Indolenine): The hydrogen is formally moved from N1 to C3. This is also a non-aromatic and high-energy tautomer. researchgate.net

For this compound, as with nearly all simple indole derivatives, the 1H-tautomer is overwhelmingly the most stable and is the only form present under normal conditions. The high energetic cost of disrupting the benzene ring's aromaticity prevents the significant population of the 2H- or 3H-indolenine tautomers. researchgate.net However, understanding these less stable forms is important as they can be involved as transient intermediates in certain chemical reactions.

Computational and Theoretical Chemistry of 1 1h Indol 7 Yl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By optimizing the molecular geometry, researchers can predict stable conformations, bond lengths, and bond angles. For a molecule like 1-(1H-indol-7-yl)propan-1-one, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), would elucidate the planarity of the indole (B1671886) ring and the orientation of the propanone substituent. This information is critical for understanding its interaction with biological targets or other molecules. However, specific optimized coordinates and structural parameters for this compound are not documented in the reviewed literature.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods, such as Hartree-Fock (HF) or more advanced coupled-cluster theories, provide a pathway to high-accuracy calculations of molecular energies and properties without reliance on empirical parameters. These methods could be used to precisely calculate the total energy, dipole moment, and polarizability of this compound. While these are standard computational approaches, the results of such calculations for the target molecule have not been published.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to indicate electrostatic potential on the molecule's surface, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, one would expect negative potential around the carbonyl oxygen and the nitrogen atom of the indole ring, highlighting these as potential sites for hydrogen bonding. A detailed MEP analysis with specific potential values would require a dedicated computational study, which is currently unavailable.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For indole derivatives, the HOMO is often localized on the indole ring, while the LUMO distribution can vary depending on the substituents. Without specific calculations for this compound, the precise energies and localizations of these orbitals remain undetermined.

Table 1: Hypothetical Frontier Molecular Orbital Data

Note: The following table is a template representing the type of data that would be generated from an FMO analysis. No published data exists for this compound.

ParameterValue (eV)
Energy of HOMOData Not Available
Energy of LUMOData Not Available
HOMO-LUMO Gap (ΔE)Data Not Available

Non-Covalent Interaction (NCI) Analysis and Weak Interactions

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion within a molecule. This method is crucial for understanding crystal packing, protein-ligand binding, and conformational stability. An NCI analysis of this compound could reveal intramolecular hydrogen bonding between the indole N-H and the carbonyl oxygen, which would influence its preferred conformation. However, no such analysis has been reported in the literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility, stability, and interactions with the surrounding environment, such as a solvent. An MD simulation of this compound in an aqueous solution could reveal how the propanone side chain rotates and flexes, and how water molecules interact with the polar groups of the molecule. This information is particularly valuable for drug design and understanding biological activity. As with the other methods, specific MD simulation studies for this compound are not currently available in scientific literature.

Thermodynamic Property Calculations (e.g., Standard Enthalpy, Entropy, Heat Capacity)

The thermodynamic properties of this compound, such as standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and heat capacity (Cp), can be robustly predicted using computational methods. Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method for such calculations, often providing a good balance between accuracy and computational cost.

Typically, the process begins with the optimization of the molecule's three-dimensional geometry to find its lowest energy conformation. Following this, frequency calculations are performed on the optimized structure. These frequency calculations are essential as they not only confirm that the structure is a true minimum on the potential energy surface but also provide the necessary data to compute the thermodynamic properties based on statistical mechanics principles.

The calculations would yield values for the standard enthalpy, entropy, and heat capacity at a given temperature, usually standard temperature and pressure (298.15 K and 1 atm). These theoretical values are invaluable for predicting the compound's stability and its behavior in chemical reactions. While experimental calorimetric data for this compound is not available for direct comparison, DFT calculations on related substituted indoles have shown good agreement with experimental values where they exist. rsc.org

Table 1: Hypothetical Calculated Thermodynamic Properties of this compound This table is illustrative and presents the type of data that would be generated from a computational study. The values are not based on actual calculations for this specific molecule.

Property Symbol Hypothetical Value Unit
Standard Enthalpy of Formation ΔH°f Value kJ/mol
Standard Molar Entropy Value J/(mol·K)
Heat Capacity at Constant Pressure Cp Value J/(mol·K)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is also a powerful tool for predicting the spectroscopic parameters of molecules like this compound, which can aid in their experimental identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these shielding values to a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. For complex organic molecules, such predictions are invaluable for assigning peaks in experimental spectra.

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies of this compound can be calculated from the same frequency analysis used for thermodynamic property determination. These calculations provide the frequencies of the fundamental vibrational modes of the molecule. The computed frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. These predicted spectra can be used to interpret experimental IR and Raman spectra, helping to identify characteristic functional group vibrations, such as the C=O stretch of the propanone group and the N-H stretch of the indole ring. Computational studies on indole-ketone complexes have demonstrated the utility of this approach in understanding intermolecular interactions and their effects on vibrational modes. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Parameters for this compound This table is illustrative and presents the type of data that would be generated from a computational study. The values are not based on actual calculations for this specific molecule.

Spectroscopic Parameter Atom/Group Hypothetical Predicted Value Unit
¹H NMR Chemical Shift Indole N-H Value ppm
¹³C NMR Chemical Shift Carbonyl C=O Value ppm
IR Vibrational Frequency C=O Stretch Value cm⁻¹
IR Vibrational Frequency N-H Stretch Value cm⁻¹

Chemical Reactivity, Derivatization Pathways, and Analogue Synthesis of 1 1h Indol 7 Yl Propan 1 One

Exploration of Reaction Mechanisms

The chemical behavior of 1-(1H-indol-7-yl)propan-1-one is dictated by the interplay between the aromatic indole (B1671886) nucleus and the propanone side chain. The molecule possesses several reactive sites that allow for a variety of chemical transformations. These include the carbonyl carbon, the acidic N-H proton of the indole ring, and the electron-rich positions on the heterocyclic and benzene (B151609) portions of the indole structure.

The propanone moiety features a carbonyl group, where the carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond. This site is susceptible to nucleophilic attack. Reactions such as additions of organometallic reagents or reduction by hydride donors would lead to the formation of tertiary or secondary alcohols, respectively. The indole ring, being an electron-rich aromatic system, is prone to electrophilic aromatic substitution. nih.gov The typical site of electrophilic attack on the indole nucleus is the C-3 position, which is significantly more reactive than the benzene ring positions. rsc.org However, in 7-substituted indoles, the directing effects of the acyl group and the substitution pattern of the benzene part of the ring influence the regioselectivity of further substitutions.

The indole heterocycle can also act as a nucleophile itself. The N-H proton can be deprotonated by a base, rendering the nitrogen atom nucleophilic, which can then react with various electrophiles. researchgate.net Furthermore, the electron-rich C-3 position can participate in nucleophilic addition-type reactions, for instance, with activated olefins or carbonyl compounds. researchgate.netnih.gov

The propanone side chain offers clear pathways for oxidation and reduction. The ketone carbonyl is readily reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This transformation introduces a hydroxyl group and a chiral center to the molecule. Conversely, while the ketone itself is at a relatively high oxidation state, the adjacent methylene (B1212753) group could potentially undergo oxidation under specific conditions, though this is less common than ketone reduction.

The indole nitrogen can participate in oxidative coupling reactions. For instance, copper-catalyzed oxidative C-N coupling reactions have been developed for the 3-amination of indole derivatives, which proceed via the formation of indolyl(aryl)iodonium imides. nih.gov This highlights a pathway for functionalization involving the indole nitrogen's reactivity under oxidative conditions.

The proton on the indole nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. This is a common strategy to install protecting groups or to modify the compound's properties. For example, the nitrogen can be functionalized with a phenylsulfonyl group, which can influence the reactivity of the entire indole system. nih.gov

The C-2 and C-3 positions of the indole ring are the most nucleophilic carbons. The C-3 position is particularly reactive towards electrophiles. rsc.org While the parent compound is substituted at C-7, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur preferentially at the C-3 position. If the C-3 position were blocked, substitution could be directed to the C-2 position, although this is generally less favored.

Synthesis of Structurally Modified Analogues

The structural framework of this compound allows for extensive modification at both the propyl chain and the indole ring, enabling the synthesis of a diverse library of analogues.

The propyl chain can be functionalized, particularly at the carbon atom alpha to the carbonyl group (C-2 of the propanone chain).

Bromination: Alpha-bromination of the ketone can be achieved. For the related compound 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one, treatment with phenyltrimethylammonium (B184261) tribromide (PTT) in dry tetrahydrofuran (B95107) (THF) affords the 2-bromo derivative in high yield. nih.gov This reaction introduces a bromine atom, which can serve as a leaving group for subsequent nucleophilic substitution reactions.

Hydroxylation: As mentioned previously, reduction of the ketone function provides a direct route to hydroxylated analogues. This reaction converts the propan-1-one chain into a propan-1-ol moiety.

Table 1: Examples of Propyl Chain Modifications on an Indolyl Propanone Scaffold This table is based on data for an analogous compound, 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one.

Reaction Reagent Product Yield Reference
Bromination Phenyltrimethylammonium tribromide (PTT) 2-Bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one 91% nih.gov

Substituent Variations on the Indole Ring (e.g., Halogenation, Alkylation, Arylation)

The indole ring provides multiple sites for the introduction of various substituents to create a wide range of analogues.

Halogenation: Direct halogenation of the indole ring is a common transformation. For instance, electrochemical methods have been developed for the C-H bromination of indole, typically yielding the 3-bromo derivative. mdpi.com Regioselective bromination at other positions, such as C-5, can also be achieved using specific reagents like pyridinium (B92312) tribromide. smolecule.com

Alkylation: Alkylation can occur at the indole nitrogen or at carbon atoms of the ring. N-alkylation is typically straightforward using an alkyl halide and a base. mdpi.com C-alkylation, particularly Friedel-Crafts type reactions, can introduce alkyl groups onto the electron-rich ring. researchgate.net Studies on related heterocyclic systems like 1,3-diazaoxindoles show that C-alkylation can be achieved using bases like butyllithium. nih.gov

Arylation: Aryl groups can be introduced onto the indole nucleus through various cross-coupling reactions. The Meerwein arylation provides a pathway for the synthesis of substituted indoles. acs.org Palladium-catalyzed direct arylation is another powerful method for forming C-C bonds between the indole core and an aryl group. dntb.gov.ua For example, (4-Bromophenyl)(1H-indol-7-yl)methanone represents a related structure where an aryl group is attached via a carbonyl linker. nih.gov

Table 2: Overview of Potential Indole Ring Substitutions

Modification Type Typical Reagents/Methods Target Position(s) Reference(s)
Halogenation (Br) Phenyltrimethylammonium tribromide, Pyridinium tribromide C-2, C-5 nih.govsmolecule.com
Alkylation Alkyl halides, Base (e.g., NaH, BuLi) N-1, C-5 mdpi.comnih.gov
Arylation Meerwein Arylation, Pd-catalyzed Direct Arylation Various C-positions acs.orgdntb.gov.ua
Acylation Anhydrides, Lewis Acid (e.g., BF₃·Et₂O) C-3 mdpi.com

Heterocyclic Annulation and Fusion with the Indole System

The indole nucleus of this compound is a versatile template for the construction of more complex, fused heterocyclic systems. Annulation, the process of building a new ring onto an existing one, can be achieved through various synthetic strategies, leveraging the reactivity of the indole's pyrrole (B145914) ring. These reactions are critical for expanding the chemical space of indole-propanone derivatives, often leading to compounds with novel biological activities.

One powerful approach for creating indole-fused heterocycles is through multicomponent reactions (MCRs). nih.govsemanticscholar.org MCRs allow for the assembly of complex molecules from three or more starting materials in a single step, which is efficient and atom-economical. researchgate.net For instance, a general strategy involves the reaction of an indole, an aldehyde like formaldehyde, and an amino hydrochloride to rapidly assemble indole-fused seven-membered heterocycles such as oxadiazepines. nih.govsemanticscholar.orgrsc.org The subsequent addition of a reagent like sodium thiosulfate (B1220275) can further transform the intermediate to yield other fused systems, such as thiadiazepines. nih.govsemanticscholar.org While these examples use the general indole scaffold, the principles are applicable to this compound, where the indole nitrogen and the C2 or C3 positions can participate in cyclization.

Another significant strategy is intramolecular annulation. This involves a precursor molecule, typically an indole derivative with a reactive side chain, that is induced to cyclize onto the indole ring. For example, N-alkoxypropanamides attached at the C3 position of an indole can undergo N-Bromosuccinimide (NBS)-induced intramolecular annulation to form fused- or spirocyclic indolines under mild conditions. rsc.org The substituents on the indole ring, such as at the C2 position, can influence the reaction's outcome, allowing for the divergent synthesis of different polycyclic structures. rsc.org The propanone side chain at the C7 position of this compound could potentially be modified to include functional groups that facilitate such intramolecular cyclizations, leading to novel fused systems at the C6-C7 bond of the benzene portion of the indole.

These annulation reactions significantly diversify the core indole-propanone structure, creating polycyclic scaffolds with distinct three-dimensional shapes and chemical properties, which is a key strategy in the search for new therapeutic agents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Methodologies for Indole-Propanone Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound, such as an indole-propanone scaffold, to enhance its biological activity and selectivity. nih.govresearchgate.net These methodologies systematically investigate how changes in a molecule's structure affect its interaction with a biological target. For indole-based scaffolds, SAR studies have been crucial in developing inhibitors for various targets by defining the roles of molecular shape, substituent effects, and other physicochemical properties. nih.govnih.gov

Systematic Synthetic Design for SAR Probing

Systematic synthetic design for SAR involves the methodical synthesis and evaluation of a series of analogues where specific parts of the lead molecule are modified. This process helps to identify the key pharmacophoric features required for activity. For an indole-propanone scaffold, this approach typically involves modifications at several key positions.

Modification of the Indole Ring: Substituents can be introduced at various positions of the indole nucleus (e.g., positions 1, 2, 4, 5, 6). The nature of the substituent (e.g., electron-donating vs. electron-withdrawing, bulky vs. small, hydrogen bond donor vs. acceptor) is varied to probe its effect on activity. For example, in a series of pyrrole-oxindole modulators, adding a fluorine atom at the 7-position of the indole ring was part of the optimization process. nih.gov

Alteration of the Propanone Side Chain: The propanoyl group can be modified in several ways. The chain length can be extended or shortened, the carbonyl group can be reduced to an alcohol or converted to other functional groups, and substituents can be added to the alkyl chain. These changes explore the steric and electronic requirements of the binding pocket.

The findings from these systematic modifications are compiled to build a comprehensive SAR model, guiding the design of more potent and selective analogues.

Table 1: Systematic Synthetic Modifications for SAR Probing of Indole-Propanone Scaffolds

Modification AreaSynthetic StrategyRationale for Probing SARPotential Functional Groups
Indole N1 PositionAlkylation, Acylation, SulfonylationInvestigate the role of the N-H as a hydrogen bond donor and the impact of steric bulk near the pyrrole ring.-CH₃, -C₂H₅, -COCH₃, -SO₂Ph
Indole Benzene Ring (Positions 4, 5, 6)Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)Probe electronic effects and specific interactions (e.g., halogen bonding) within the binding site.-F, -Cl, -Br, -NO₂, -OCH₃
Propanone Carbonyl GroupReduction, Grignard Reaction, Wittig ReactionDetermine the importance of the carbonyl as a hydrogen bond acceptor and explore steric tolerance around this group.-OH (alcohol), -C(OH)R, =CH₂
Propanone Alkyl ChainSynthesis from different carboxylic acid precursorsEvaluate the impact of chain length, rigidity, and stereochemistry on binding affinity and selectivity.Ethyl, Propyl, Cyclopropyl, Phenyl

Computational SAR Modeling and Predictive Approaches

Computational chemistry provides powerful tools to rationalize experimental SAR data and predict the activity of novel compounds, thereby accelerating the drug discovery process. indexcopernicus.com These in silico techniques are widely applied to indole derivatives to build robust and predictive models. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a statistical method that correlates the biological activity of a series of compounds with their physicochemical properties or structural descriptors. nih.gov For indole-based compounds, 2D-QSAR and 3D-QSAR models have been developed to predict their inhibitory activity against various targets. nih.govmdpi.com These models can identify key molecular features—such as specific atom types, electronic properties, or hydrophobic regions—that are positively or negatively correlated with activity, guiding the design of new molecules with enhanced potency. nih.govmdpi.com

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model can be generated based on a set of active molecules or the structure of the target's binding site. mdpi.com This model then serves as a 3D query to screen virtual libraries for new compounds that fit the required spatial arrangement, identifying novel scaffolds that may exhibit the desired biological activity.

Molecular Docking: Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For indole-propanone scaffolds, docking studies can elucidate the specific binding mode within the target's active site, revealing key interactions such as hydrogen bonds and hydrophobic contacts. This information helps to explain observed SAR data at an atomic level and provides a rational basis for designing new analogues with improved binding affinity. nih.gov

These computational approaches, often used in combination, provide a comprehensive framework for understanding the SAR of indole-propanone scaffolds, reducing the number of compounds that need to be synthesized and tested experimentally. indexcopernicus.com

Table 2: Computational Approaches in SAR for Indole Scaffolds

Computational MethodDescriptionApplication to Indole-Propanone ScaffoldsKey Outputs
QSAR (Quantitative Structure-Activity Relationship)Statistically correlates molecular descriptors (e.g., electronic, steric) with biological activity to create a predictive model. nih.govnih.govPredict the activity of unsynthesized analogues; identify key physicochemical properties driving potency.A mathematical equation predicting activity; insights into favorable/unfavorable structural features.
Pharmacophore ModelingIdentifies the 3D spatial arrangement of essential chemical features responsible for biological activity. mdpi.comDefine the essential features for target binding; screen virtual databases for novel active compounds.A 3D model of essential binding features (e.g., H-bond donors/acceptors, aromatic rings).
Molecular DockingPredicts the binding pose and affinity of a ligand within the active site of a biological target. nih.govVisualize binding interactions; explain experimental SAR; prioritize compounds for synthesis.Predicted binding pose, binding energy score, map of key intermolecular interactions.
ADMET ProfilingPredicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. indexcopernicus.comAssess the "drug-likeness" of designed analogues early in the discovery process.Predictions of oral bioavailability, metabolic stability, potential toxicity risks.

Mechanistic Investigations of Molecular Interactions and Cellular Pathway Modulation by Indole Ketone Derivatives

Modulation of Cellular Pathways (Mechanism-Focused)

Extensive research into the biological activities of indole (B1671886) ketone derivatives has revealed their potential to modulate various cellular pathways. Understanding the precise mechanisms through which these compounds exert their effects is crucial for the development of targeted therapeutic agents. This section focuses on the mechanistic investigations of how indole ketone derivatives, specifically 1-(1H-indol-7-yl)propan-1-one, interact with and influence cellular machinery at the molecular level.

Investigating Effects on Enzyme Activity and Signaling Cascades.

Due to a lack of specific research on this compound, this section will discuss the broader context of how indole derivatives can influence enzyme activity and signaling cascades, with the understanding that similar mechanisms could be applicable.

Indole compounds are known to interact with a variety of enzymes and signaling proteins. For instance, studies on related indole structures have demonstrated inhibitory effects on enzymes such as cytosolic phospholipase A2α. While direct data for this compound is not available, the indole scaffold is a common feature in many enzyme inhibitors. The interaction often involves the indole ring system fitting into hydrophobic pockets of the enzyme's active site, leading to competitive or non-competitive inhibition.

Furthermore, indole derivatives have been implicated in the modulation of key signaling cascades. For example, some indole compounds can influence pathways regulated by protein kinases. By binding to the ATP-binding site or allosteric sites on kinases, these compounds can either inhibit or, less commonly, activate downstream signaling events. The specific effects are highly dependent on the substitution pattern of the indole ring.

Table 1: Potential Enzyme Targets and Signaling Pathways for Indole Derivatives

Enzyme/Pathway Potential Effect of Indole Derivative General Mechanism of Action
Protein Kinases Inhibition/Modulation Competitive ATP binding, allosteric modulation
Phospholipases Inhibition Active site binding, disruption of substrate interaction
Histone Deacetylases (HDACs) Inhibition Zinc chelation in the active site

Studies on Specific Protein-Protein or Protein-DNA Interactions.

The ability of small molecules to interfere with protein-protein interactions (PPIs) or protein-DNA interactions is a promising area of drug discovery. While no studies have specifically documented the interaction of this compound with such complexes, the indole nucleus is a recognized pharmacophore for targeting these interactions.

The planar nature of the indole ring allows it to intercalate between DNA base pairs or to fit into the interface between two interacting proteins. The substituents on the indole ring play a critical role in determining the specificity and affinity of these interactions. For example, hydrogen bonding and hydrophobic interactions are key determinants of binding.

Research on other indole-containing molecules has shown that they can disrupt critical PPIs in cancer and other diseases. For instance, some indole derivatives have been shown to inhibit the interaction between p53 and its negative regulator MDM2, thereby restoring p53's tumor-suppressive function.

Table 2: Examples of Protein-Protein and Protein-DNA Interactions Targeted by Indole Derivatives

Target Interaction Therapeutic Area Potential Mechanism of Indole Derivative
p53-MDM2 Cancer Disruption of protein-protein interface
Bcl-2 family proteins Cancer Inhibition of anti-apoptotic protein interactions
NF-κB-DNA Inflammation, Cancer Inhibition of transcription factor binding to DNA

It is important to reiterate that the information presented above is based on the known activities of the broader class of indole derivatives. Dedicated mechanistic studies on this compound are required to elucidate its specific molecular interactions and effects on cellular pathways.

Applications in Chemical Biology and Advanced Materials Research

Role as Synthetic Intermediates and Precursors

The strategic placement of an acyl group at the C7 position of the indole (B1671886) ring makes 1-(1H-indol-7-yl)propan-1-one a valuable intermediate in organic synthesis. This functional handle allows for a variety of chemical transformations to build intricate molecular frameworks.

Indole derivatives substituted at the 7-position are crucial components of numerous natural products and serve as key building blocks in their total synthesis. For instance, 7-prenylindole is a known precursor for the synthesis of complex natural products like the annonidines and asterriquinones. nih.gov In this context, this compound can be considered a strategic starting material. The propanone moiety offers a reactive site for carbon-carbon bond formation, allowing for the extension of the side chain or its incorporation into larger ring systems. The ketone can be manipulated through various classical reactions—such as reductions, oxidations, and additions—to introduce diverse functionalities necessary for constructing complex target molecules.

The indole nucleus is a cornerstone in the synthesis of fused heterocyclic systems due to its rich chemistry. encyclopedia.pub The presence of the propanone group in this compound provides a unique opportunity for intramolecular cyclization reactions, a powerful strategy for creating polycyclic indole derivatives. mdpi.comnih.gov Depending on the reaction conditions and reagents, the ketone and the adjacent aromatic ring can participate in cyclization to form new five-, six-, or seven-membered rings fused to the indole core.

For example, acid- or base-catalyzed intramolecular aldol-type reactions could lead to the formation of novel tricyclic systems, which are prevalent motifs in biologically active molecules. beilstein-journals.org Palladium-catalyzed intramolecular reactions are also a prominent method for generating fused indole skeletons from appropriately functionalized precursors. encyclopedia.pubmdpi.com The propanone side chain can be first elaborated to introduce a suitable reactive partner (e.g., a halide or an olefin) and then subjected to intramolecular cyclization to forge new heterocyclic rings.

Table 1: Potential Synthetic Transformations for Heterocycle Synthesis

Reaction Type Potential Precursor Derivatization Resulting Heterocyclic System
Intramolecular Aldol Condensation None required Fused carbocyclic ring
Pictet-Spengler Reaction Reduction of ketone to alcohol, then conversion to amine Fused tetrahydro-β-carboline analogue
Fischer Indole Synthesis Reaction with a hydrazine (B178648) derivative Fused poly-indole system

Development of Molecular Probes and Research Tools

The modification of bioactive scaffolds to create molecular probes is a fundamental aspect of chemical biology. This compound serves as a potential core structure for the development of such tools for imaging and tracer studies.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). nih.govacs.org Indole-containing molecules are often targeted for developing PET radioligands due to their prevalence in neuroactive and other biologically significant compounds. mdpi.com

The structure of this compound is amenable to established radiolabeling techniques.

Carbon-11 Labeling : With a short half-life of 20.4 minutes, ¹¹C is ideal for studies tracking rapid biological processes. nih.govnih.gov Labeling could potentially be achieved by using [¹¹C]methyl iodide ([¹¹C]CH₃I) to methylate the indole nitrogen or by more complex carbonyl-labeling strategies. nih.govsemanticscholar.org

Fluorine-18 Labeling : ¹⁸F has a longer half-life of 109.8 minutes, which allows for longer imaging times and distribution to facilities without an on-site cyclotron. mdpi.comnih.gov An ¹⁸F label could be introduced by synthesizing a derivative of this compound that contains a suitable leaving group (e.g., tosylate, mesylate, or nitro group) for nucleophilic substitution with [¹⁸F]fluoride. nih.govacs.org

Table 2: Comparison of Radionuclides for PET Imaging

Isotope Half-life Common Precursors Advantages
Carbon-11 (¹¹C) 20.4 minutes [¹¹C]CO₂, [¹¹C]CH₄, [¹¹C]CH₃I Allows multiple scans in one day; carbon is native to organic molecules. nih.govnih.gov

Indole derivatives are valued for their intrinsic fluorescent properties and are frequently incorporated into probes for biological imaging. mdpi.comrsc.org These probes can be used to visualize cellular components, track biological processes, and quantify specific analytes. Thiazolyl-indole derivatives, for example, have been developed as fluorescent probes capable of selectively staining mitochondria and imaging macrophages in vivo. uohyd.ac.in

The ketone functionality of this compound provides a convenient chemical handle for attaching a fluorophore. A common and straightforward method is the condensation reaction between the ketone and a hydrazine- or amine-containing fluorescent dye (e.g., Dansyl hydrazine, NBD hydrazide, or Bodipy hydrazide) to form a stable, fluorescent hydrazone or imine conjugate. This modular approach allows for the creation of a library of fluorescent probes with varying optical properties, tailored for specific imaging applications like fluorescence microscopy or flow cytometry.

Potential in Materials Science and Functional Polymers

Indole-based compounds are increasingly being explored as building blocks for functional organic materials due to their unique electronic and optical properties. researchgate.netacs.org The indole ring can participate in π-stacking interactions and can be readily polymerized to create conductive or light-emitting materials.

The incorporation of this compound into a polymer backbone could yield materials with novel characteristics.

Functional Polymers : Indole-based polymers have been synthesized for applications such as fluorescent sensors and high-performance polyesters. researchgate.netnih.gov The propanone unit could serve as a reactive site for post-polymerization modification, allowing for the covalent attachment of other functional molecules or for cross-linking the polymer chains to enhance thermal or mechanical stability. acs.org

Conjugated Materials : In conjugated polymers, the inclusion of ketone groups can extend the π-conjugation of the backbone, which often leads to a red-shift in light absorption and emission. nih.gov This property is desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Polymers containing the this compound moiety could combine the electron-rich nature of the indole with the electronic effects of the ketone, potentially leading to materials with tunable optoelectronic properties. Furthermore, polyindoles themselves can act as heterogeneous catalysts for organic reactions. ias.ac.in

Exploration of Photophysical Properties

There is currently no available research detailing the specific photophysical properties of this compound. The study of a molecule's photophysical characteristics, such as its absorption and emission of light, is fundamental to understanding its potential use in applications like fluorescent probes or photoactive materials.

For a comprehensive understanding, future research would need to establish key parameters for this compound. A hypothetical data table for such an investigation is presented below to illustrate the types of data that would be collected.

Hypothetical Photophysical Data for this compound

Parameter Value Conditions
Absorption Maximum (λmax) Not Determined In various solvents (e.g., ethanol, cyclohexane)
Molar Absorptivity (ε) Not Determined At λmax
Emission Maximum (λem) Not Determined Excitation at λmax
Quantum Yield (ΦF) Not Determined Using a standard reference
Fluorescence Lifetime (τ) Not Determined Time-correlated single photon counting

| Stokes Shift | Not Determined | Difference between λmax and λem |

The indole scaffold, a core component of this molecule, is known to be a versatile fluorophore. The position of the propan-1-one group at the 7-position of the indole ring would be expected to influence its electronic structure and, consequently, its photophysical behavior. The nature of the solvent and the surrounding environment would also be critical factors affecting these properties.

Incorporation into Supramolecular Assemblies

No studies have been published on the incorporation of this compound into supramolecular assemblies. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

The indole moiety within this compound possesses a hydrogen bond donor (the N-H group) and a π-system capable of engaging in stacking interactions. The carbonyl group of the propan-1-one substituent can act as a hydrogen bond acceptor. These features suggest that the molecule has the potential to participate in the formation of ordered supramolecular structures.

Future research in this area would explore how this compound self-assembles or interacts with other molecules to form larger, functional architectures. The table below outlines the kind of information that would be pertinent to such investigations.

Hypothetical Supramolecular Assembly Characteristics

Property Description Potential Technique
Self-Assembly Motif Not Determined X-ray Crystallography, Scanning Tunneling Microscopy
Intermolecular Interactions Not Determined NMR Spectroscopy, Computational Modeling
Host-Guest Chemistry Not Determined Titration Calorimetry, UV-Vis or Fluorescence Spectroscopy

| Material Properties | Not Determined | Rheology, Electron Microscopy |

The ability of indole derivatives to form organized structures is of interest for the development of new materials with applications in electronics, sensing, and catalysis. However, without experimental data, the capacity of this compound to form such assemblies remains purely speculative.

Emerging Research Directions and Future Perspectives for 1 1h Indol 7 Yl Propan 1 One Research

Challenges in Targeted Synthesis and Regioselectivity at the C-7 Position

The synthesis of 1-(1H-indol-7-yl)propan-1-one is emblematic of a persistent challenge in heterocyclic chemistry: the site-selective functionalization of the indole (B1671886) core. nih.govacs.org The indole scaffold possesses multiple C-H bonds, but the inherent electronic properties of the pyrrole (B145914) ring typically favor electrophilic substitution at the C-3 position, and to a lesser extent, the C-2 position. rsc.orgrsc.org Accessing the benzene (B151609) core, particularly the C-7 position, is considerably more challenging due to its lower intrinsic reactivity. acs.orgrsc.orgacs.orgresearchgate.net

Traditional Friedel-Crafts acylation reactions on unprotected indoles, a common method for synthesizing indole ketones, generally exhibit poor regioselectivity, often leading to mixtures of products or preferential reaction at the nitrogen atom or the C-3 position. acs.orgnih.govresearchgate.net Achieving selective acylation at C-7 to produce compounds like this compound necessitates overcoming this natural reactivity.

Another significant challenge is the potential for catalyst poisoning or inhibition by the indole nitrogen's lone pair of electrons. The choice of catalyst and ligands is therefore critical to achieving high efficiency and turnover numbers. nih.govacs.org Researchers are continuously exploring a variety of transition metals, including palladium, rhodium, and copper, to develop more robust and selective catalytic systems for C-7 functionalization. nih.govacs.orgrsc.orgresearchgate.net

Synthetic ChallengeCommon StrategiesKey Limitations
Low C-7 Reactivity Use of N-1 directing groups to facilitate C-H activation. nih.govacs.orgresearchgate.netRequires additional synthesis steps for DG installation/removal. nih.gov
Poor Regioselectivity Transition-metal catalysis (e.g., Pd, Rh, Cu) with specific ligands. rsc.orgresearchgate.netPotential for catalyst poisoning by the indole nitrogen.
Competing Reactions Optimization of reaction conditions (solvent, temperature, base). acs.orgnih.govSubstrate scope can be limited; conditions may not be general.
Harsh Conditions Traditional Friedel-Crafts conditions often require strong Lewis acids. acs.orgLack of functional group tolerance and potential for side reactions. researchgate.net

Advanced Analytical Techniques for Metabolite and Degradation Product Identification

Understanding the metabolic fate and degradation pathways of this compound is crucial for its potential development in various fields. The identification of metabolites and degradation products, which are often present in low concentrations within complex biological matrices, requires highly sensitive and selective analytical methods. worldpharmatoday.comnih.gov

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool. worldpharmatoday.comnih.gov Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites. Tandem mass spectrometry (MS/MS) is vital for structural elucidation, as the fragmentation patterns of a parent ion provide key information about its molecular structure. worldpharmatoday.com Advanced acquisition strategies are being developed to improve the capture of data for low-level metabolites while excluding background interference from the matrix. thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique, especially for the unambiguous identification of isomers, which can be a significant challenge for MS-based methods alone. nih.gov LC-NMR allows for the direct structural analysis of metabolites after chromatographic separation. However, it is often limited by lower sensitivity compared to MS. Therefore, an integrated approach combining both MS and NMR data is often necessary for comprehensive structural characterization. nih.gov

Furthermore, the development of fast targeted metabolomics methods allows for the high-throughput analysis of specific indole derivatives in biological samples. nih.gov These methods are essential for studying the metabolic diversity and impact of indole compounds in complex biological systems, such as the gut microbiome. nih.gov

Development of New Computational Models for Predictive Design of Indole Ketones

Computational chemistry and molecular modeling have emerged as powerful tools in the rational design and optimization of bioactive molecules, including indole ketones. indexcopernicus.com These in silico techniques can significantly accelerate the drug discovery process by predicting the properties and activities of novel compounds before their synthesis, saving time and resources. frontiersin.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to establish a statistical correlation between the structural properties of a series of compounds and their biological activity. nih.govnih.govresearchgate.net By developing robust QSAR models for indole ketones, researchers can predict the activity of new derivatives and identify the key structural features that contribute to their desired effects. tandfonline.com

Molecular docking is another critical tool that simulates the interaction between a small molecule (ligand), such as an indole ketone, and a biological target, typically a protein receptor. nih.govresearchgate.net These simulations predict the preferred binding mode and affinity of the compound within the receptor's active site, providing insights into the molecular basis of its activity. tandfonline.comnih.govnih.gov This information is invaluable for designing new molecules with improved potency and selectivity. nih.gov

In addition to predicting activity, computational models are increasingly used to forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. indexcopernicus.com Predicting these pharmacokinetic and safety profiles early in the design phase helps to identify candidates with better drug-like properties and reduce the likelihood of late-stage failures. indexcopernicus.com

Computational TechniqueApplication in Indole Ketone DesignPredicted Parameters
QSAR Correlates chemical structure with biological activity. nih.govnih.govPotency, Inhibitory Concentration (IC50). nih.gov
Molecular Docking Predicts binding mode and affinity to a target protein. researchgate.nettandfonline.comBinding energy, key interactions (e.g., H-bonds). tandfonline.comnih.gov
ADMET Prediction Assesses pharmacokinetic and toxicological properties. indexcopernicus.comOral bioavailability, metabolic stability, potential toxicity. indexcopernicus.com
Molecular Dynamics Simulates the dynamic behavior of the ligand-receptor complex. tandfonline.comStability of binding interactions over time. tandfonline.com

Exploration of Novel Chemical Transformations and Catalyst Development

The field of indole chemistry is continually evolving, with ongoing research focused on discovering novel chemical transformations and developing more efficient and selective catalysts. mdpi.comresearchgate.net For compounds like this compound, this research opens up new avenues for synthesis, derivatization, and functionalization.

Recent advances in C-H functionalization have provided powerful tools for modifying the indole scaffold directly, avoiding the need for pre-functionalized starting materials. acs.orgrsc.orgresearchgate.net The development of catalysts based on earth-abundant metals like cobalt is a significant step towards more sustainable chemical synthesis. acs.org These catalysts have shown promise in the de novo synthesis of indoles and in performing C-H activation reactions. acs.org

Beyond synthesis, research is exploring novel transformations of the indole core itself. This includes reactions that modify the pyrrole or benzene ring to create more complex heterocyclic systems. researchgate.netrsc.org For indole ketones, the carbonyl group serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse libraries of related compounds for structure-activity relationship studies. researchgate.net

Catalyst development is central to these efforts. Researchers are designing new ligand systems to fine-tune the reactivity and selectivity of metal catalysts. researchgate.net This includes the development of bifunctional catalysts that can activate both the indole and the coupling partner simultaneously, leading to more efficient reactions. The ultimate goal is to develop catalytic systems that are not only highly selective for the desired position (e.g., C-7) but are also robust, scalable, and environmentally benign. researchgate.netacs.org

Integration of Multi-Omics Data with Mechanistic Studies

To fully understand the biological effects of this compound, future research will likely involve the integration of multi-omics data with traditional mechanistic studies. Omics technologies—such as genomics, proteomics, and metabolomics—provide a global snapshot of the molecular changes within a biological system in response to a chemical compound.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is particularly relevant for studying indole compounds. nih.gov By analyzing the changes in the metabolome after exposure to an indole ketone, researchers can identify the metabolic pathways that are perturbed, offering clues to the compound's mechanism of action and potential off-target effects. nih.govmdpi.com For instance, targeted metabolomics can reveal how bacterial communities in the gut process indole derivatives, which can have significant implications for host health. nih.gov

Integrating these data with proteomics (the study of proteins) can reveal which enzymes and signaling proteins are affected by the compound. Genomics can help identify genetic factors that may influence an individual's response to the compound. By combining these datasets, researchers can build comprehensive models of the compound's biological activity, moving beyond a single target to a systems-level understanding.

Potential for Biocatalytic Approaches in Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net For the synthesis of complex molecules like substituted indoles, enzymes can offer unparalleled stereoselectivity and regioselectivity under mild reaction conditions. researchgate.netacs.org

The synthesis of indole derivatives can be achieved using a variety of enzymes. For example, engineered tryptophan synthases have been used for the synthesis of substituted L-tryptophans from indoles. acs.orgthieme-connect.com Other enzymes, such as lipases and oxidases, have also been employed to perform specific modifications on the indole ring. researchgate.netacs.org Artificial mini-enzymes are also being developed to promote selective oxidation of the indole core. acs.org

A key advantage of biocatalysis is the potential to perform multi-step reactions in a single pot through enzymatic cascades. nih.gov This approach, where the product of one enzymatic reaction becomes the substrate for the next, can significantly improve efficiency and reduce waste. acs.orgthieme-connect.com While the direct biocatalytic synthesis of this compound may not yet be established, the principles and enzyme classes currently used for other indole functionalizations provide a strong foundation for future development. The discovery of new enzymes through genome mining and the engineering of existing enzymes through directed evolution will continue to expand the biocatalytic toolbox for synthesizing complex indole ketones. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(1H-indol-7-yl)propan-1-one?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation, where indole derivatives react with propanoyl chloride under Lewis acid catalysis (e.g., AlCl₃). For regioselective acylation at the 7-position, directing groups or protecting strategies may be employed. For example, bromination at the 3-position (as seen in related indole-propanone derivatives) can direct electrophilic substitution to the 7-position . Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

Q. How is the structure of this compound validated?

  • Methodological Answer : Structural validation combines multiple techniques:
  • X-ray crystallography : Refinement using programs like SHELXL ensures accurate bond lengths and angles .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the indole scaffold and ketone moiety (e.g., carbonyl signal at ~200 ppm in ¹³C NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₁H₁₁NO, [M+H]⁺ = 174.0913) .

Q. Table 1: Key Spectroscopic Data

TechniqueKey Observations
¹H NMR (CDCl₃)Indole H-7 singlet (~7.2 ppm)
¹³C NMRCarbonyl C=O (~200 ppm)
HRMSm/z 174.0913 ([M+H]⁺, calculated 174.0913)

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • FT-IR : Confirms carbonyl stretch (~1680–1700 cm⁻¹).
  • NMR : Assigns proton environments and carbon skeleton.
  • UV-Vis : Identifies π→π* transitions in the indole system.
  • X-ray diffraction : Resolves crystal packing and stereochemistry .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the synthesis of this compound derivatives?

  • Methodological Answer : Indole’s inherent reactivity at positions 3 and 7 complicates regioselectivity. Strategies include:
  • Protecting groups : Blocking reactive sites (e.g., sulfonylation at N-1 to direct electrophiles to C-7) .
  • Metal coordination : Using Pd catalysts for cross-coupling at specific positions.
  • Computational modeling : Predicting reactivity via DFT calculations (e.g., Fukui indices).
  • Experimental optimization : Screening solvents (e.g., DCM vs. THF) and temperatures.

Q. How to address contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer : Discrepancies may arise from tautomerism, solvation effects, or crystal packing. Mitigation steps:
  • Cross-validation : Compare experimental data (X-ray, NMR) with DFT-optimized structures .
  • Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol shifts).
  • Solvent correction : Apply solvent models in computational predictions.
  • Error analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factors) .

Q. What strategies optimize the crystallization of this compound for X-ray analysis?

  • Methodological Answer : Key strategies include:
  • Solvent selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Temperature control : Gradual cooling from saturated solutions.
  • Seeding : Introduce microcrystals to promote nucleation.
  • SHELX refinement : Apply restraints for disordered regions (e.g., flexible alkyl chains) .

Q. How to design experiments to assess the biological activity of indole-based propanones?

  • Methodological Answer :
  • In vitro assays : Test against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., MCF-7) using chalcone derivatives as analogs .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at C-3) and correlate with bioactivity.
  • Molecular docking : Predict binding modes with target proteins (e.g., cytochrome P450).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.